6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide
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Overview
Description
The compound “6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide” is a heterocyclic compound with potential pharmacological properties . It is related to a class of compounds that have been found to exhibit various biological activities, including antimicrobial activity .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described . The synthesis involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The piperidine ring adopts a chair conformation, while the annulated ring bearing the hydroxy group is present in a half-chair conformation .Scientific Research Applications
Synthesis and Antibacterial Activity
One study focuses on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, demonstrating that certain compounds exhibited significantly potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom was observed to reduce acute toxicity and convulsion inductive ability, while eliminating phototoxicity (Asahina et al., 2008).
Material Science and Polymer Studies
Another area of research involved the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from fluorene, highlighting their solubility, thermal stability, and potential for creating transparent, flexible, and tough films (Hsiao et al., 1999).
Radiochemistry and Imaging Applications
Research on automated radiosynthesis of 18F-labeled tracers for clinical imaging applications, such as hypoxia and tau pathology, shows the utility of fluorine derivatives in synthesizing radiotracers with sufficient radioactivity for clinical use (Ohkubo et al., 2021).
Antitubercular and Antibacterial Activities
A study on the design, synthesis, and in silico docking of 1,3,5-triazinyl carboxamide derivatives indicates their potent antitubercular and antibacterial activities, suggesting their potential as therapeutic agents (Bodige et al., 2020).
Fluorinated Macromolecular Probes for Imaging
Fluorinated macromolecular probes, such as 6-fluoropyridoxal-polymer conjugates, were synthesized and characterized as potential pH indicators for magnetic resonance spectroscopy and imaging applications, showcasing the adaptability of fluorinated compounds in developing novel imaging tools (Mehta et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission .
Result of Action
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
6-fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-10-3-2-4-12-15(10)20-14(22-12)7-8-18-16(21)11-5-6-13(17)19-9-11/h2-6,9H,7-8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIFKHHKCXEIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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